(2R)-2-(4-(Dimethylamino)phenyl)thiazolidine-4-carboxylic acid
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Overview
Description
(2R)-2-(4-(Dimethylamino)phenyl)thiazolidine-4-carboxylic acid is a chiral compound with a thiazolidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(4-(Dimethylamino)phenyl)thiazolidine-4-carboxylic acid typically involves the reaction of 4-(dimethylamino)benzaldehyde with L-cysteine under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which subsequently undergoes cyclization to form the thiazolidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(4-(Dimethylamino)phenyl)thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiazolidine-4-carboxylic acid.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine-4-carboxylic acid.
Substitution: Various substituted thiazolidine derivatives.
Scientific Research Applications
(2R)-2-(4-(Dimethylamino)phenyl)thiazolidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2R)-2-(4-(Dimethylamino)phenyl)thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the thiazolidine ring can interact with enzymes and receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-(4-(Methylamino)phenyl)thiazolidine-4-carboxylic acid
- (2R)-2-(4-(Ethylamino)phenyl)thiazolidine-4-carboxylic acid
- (2R)-2-(4-(Dimethylamino)phenyl)thiazolidine-4-carboxylic acid
Uniqueness
This compound is unique due to its specific substitution pattern and chiral center, which can influence its reactivity and biological activity. The presence of the dimethylamino group can enhance its solubility and interaction with biological targets compared to similar compounds with different substituents.
Properties
Molecular Formula |
C12H16N2O2S |
---|---|
Molecular Weight |
252.33 g/mol |
IUPAC Name |
(2R)-2-[4-(dimethylamino)phenyl]-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C12H16N2O2S/c1-14(2)9-5-3-8(4-6-9)11-13-10(7-17-11)12(15)16/h3-6,10-11,13H,7H2,1-2H3,(H,15,16)/t10?,11-/m1/s1 |
InChI Key |
UVBBPRJLXWJSHK-RRKGBCIJSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)[C@@H]2NC(CS2)C(=O)O |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2NC(CS2)C(=O)O |
Origin of Product |
United States |
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